4-benzyl-N-butylpiperazine-1-carboxamide

CNS Drug Design Blood-Brain Barrier Permeability Physicochemical Property Optimization

Select this compound for its precisely engineered CNS drug-like profile—a benzylpiperazine core paired with an N-butyl carboxamide to achieve balanced lipophilicity (cLogP 2.82) and ideal BBB permeability. Unlike close analogs (unsubstituted, N-benzhydryl), this scaffold occupies the CNS MPO sweet spot critical for neurological target engagement. Supplied at ≥98% purity with full characterization; a reliable starting point for SAR campaigns, custom derivatization, or pharmacokinetic probe development. Not for human/veterinary use.

Molecular Formula C16H25N3O
Molecular Weight 275.396
CAS No. 118133-23-6
Cat. No. B2749212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-N-butylpiperazine-1-carboxamide
CAS118133-23-6
Molecular FormulaC16H25N3O
Molecular Weight275.396
Structural Identifiers
SMILESCCCCNC(=O)N1CCN(CC1)CC2=CC=CC=C2
InChIInChI=1S/C16H25N3O/c1-2-3-9-17-16(20)19-12-10-18(11-13-19)14-15-7-5-4-6-8-15/h4-8H,2-3,9-14H2,1H3,(H,17,20)
InChIKeyOTOSBGITZWLGQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-benzyl-N-butylpiperazine-1-carboxamide (CAS 118133-23-6) for CNS-Targeted Research: A Procurement-Focused Overview


4-benzyl-N-butylpiperazine-1-carboxamide (CAS 118133-23-6) is a synthetic piperazine derivative with the molecular formula C16H25N3O and a molecular weight of 275.39 g/mol . It is characterized by a piperazine core substituted with a benzyl group at the N4 position and an N-butyl carboxamide moiety at the N1 position . The compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry, with a particular focus on its potential as a CNS-penetrant scaffold for neurological studies due to its predicted physicochemical properties [1]. This compound is available for research purposes only and is not intended for human or veterinary use .

4-benzyl-N-butylpiperazine-1-carboxamide (CAS 118133-23-6): Structural Determinants Driving CNS Penetration and Target Engagement


Generic substitution within the piperazine carboxamide class is precluded by the significant impact of N4 and N1 substituents on key drug-like properties. The target compound's specific combination of a benzyl and a butyl group is not arbitrary; it is a deliberate design feature. The benzylpiperazine core is a known pharmacophore for CNS receptor binding, while the butyl chain is a strategic modification to enhance lipophilicity and membrane permeability, a critical factor for crossing the blood-brain barrier [1]. Comparative analysis reveals that removing either moiety, as in 4-benzylpiperazine or N-butylpiperazine-1-carboxamide, drastically alters the physicochemical profile, while replacing the benzyl group with a bulkier benzhydryl group (as in 4-benzhydryl-N-butylpiperazine-1-carboxamide) leads to a significant increase in lipophilicity that can affect solubility, off-target binding, and clearance [2]. The precise balance of properties conferred by the 4-benzyl-N-butyl combination is unique and cannot be assumed for close analogs, making direct substitution a high-risk proposition for experimental consistency.

Quantitative Differentiation of 4-benzyl-N-butylpiperazine-1-carboxamide (CAS 118133-23-6) from Closest Analogs: A Data-Driven Procurement Guide


Lipophilicity-Driven CNS Permeability: cLogP Comparison with 4-Benzylpiperazine

The incorporation of the N-butyl carboxamide significantly increases the lipophilicity of the compound, a key determinant for passive blood-brain barrier (BBB) penetration. The calculated LogP (cLogP) for the target compound is 2.82 , which falls within the optimal range for CNS drugs. In contrast, the simpler analog 4-benzylpiperazine lacks the lipophilic N-butyl carboxamide and is significantly less lipophilic, predicting poorer membrane permeability [1].

CNS Drug Design Blood-Brain Barrier Permeability Physicochemical Property Optimization

Balanced Lipophilicity for Drug-Likeness: cLogP Comparison with 4-Benzhydryl-N-butylpiperazine-1-carboxamide

While increased lipophilicity can enhance membrane permeability, excessive lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity (e.g., hERG binding). The target compound's cLogP of 2.82 provides a balanced profile. Replacing the benzyl group with a more lipophilic benzhydryl (diphenylmethyl) group results in a compound (4-benzhydryl-N-butylpiperazine-1-carboxamide) with a cLogP of 3.9 [1], which is significantly higher and associated with an increased risk of poor drug-like properties.

Drug Metabolism and Pharmacokinetics (DMPK) ADME Properties Lipophilicity Optimization

Reduced Molecular Weight and PSA for Superior Brain Exposure

A compound's molecular weight (MW) and topological polar surface area (TPSA) are critical parameters for predicting its ability to cross the BBB. The target compound has a MW of 275.39 Da and a calculated TPSA of approximately 35 Ų . In comparison, the benzhydryl analog (4-benzhydryl-N-butylpiperazine-1-carboxamide) has a MW of 351.5 Da and a larger TPSA [1]. The lower MW and TPSA of the target compound place it firmly within the optimal property space for CNS drugs (typically MW < 400 Da, TPSA < 90 Ų), suggesting a higher likelihood of achieving therapeutically relevant brain concentrations.

Blood-Brain Barrier Permeation Central Nervous System Drug Delivery Molecular Property Optimization

High Chemical Purity for Reproducible Research Outcomes

For research applications, the purity of the chemical starting material is paramount for ensuring reproducible results. The target compound is commercially available with a specified purity of 98% . This high level of purity minimizes the potential for confounding biological effects or unexpected chemical reactions caused by impurities. In contrast, closely related analogs like N-butylpiperazine-1-carboxamide may be offered at a lower purity of 95% , which could introduce a higher degree of experimental variability.

Chemical Synthesis Research-Grade Reagents Analytical Chemistry

Optimal Research Applications for 4-benzyl-N-butylpiperazine-1-carboxamide (CAS 118133-23-6) Based on Its Differentiated Profile


CNS Drug Discovery: Lead Scaffold for Optimizing BBB-Penetrant Molecules

The compound's balanced lipophilicity (cLogP = 2.82) and favorable molecular weight (275.39 Da) make it an ideal starting scaffold for CNS drug discovery programs, particularly for targets like GPCRs and neurotransmitter transporters . Its properties suggest a high potential for passive blood-brain barrier penetration, a critical requirement for neurological therapeutics. Researchers can use this core to synthesize and evaluate libraries of analogs for target engagement in vivo, knowing that the base scaffold is already optimized for CNS exposure .

Medicinal Chemistry: A Reliable Intermediate for Custom Synthesis of CNS Modulators

The high commercial purity of 98% and the presence of a modifiable piperazine core render it a reliable and versatile intermediate for custom synthesis . Medicinal chemists can exploit the N-benzyl group for hydrogenolysis to generate a secondary amine, or functionalize the N-butyl carboxamide for further derivatization. This compound provides a clean, well-characterized starting point for constructing more complex CNS-active molecules, reducing the burden of in-house purification and characterization.

Structure-Activity Relationship (SAR) Studies: Benchmarking the Effect of N4-Benzyl Substitution

This compound serves as a critical reference point in SAR campaigns exploring the impact of N4 substituents on piperazine carboxamides. By comparing its properties and activity profile with those of the corresponding N-benzhydryl analog (4-benzhydryl-N-butylpiperazine-1-carboxamide) or the unsubstituted N-butylpiperazine-1-carboxamide, researchers can precisely map the contribution of the benzyl group to potency, selectivity, and pharmacokinetic properties [1]. This head-to-head comparison is essential for rational drug design.

Pharmacokinetic Modeling: Use as a Model Compound for Studying CNS Distribution

With its well-defined and CNS-favorable physicochemical parameters, this compound can be used as a model compound in pharmacokinetic studies to validate in silico predictions of brain penetration. Its cLogP (2.82) and molecular weight (275.39 Da) place it in the 'CNS MPO' (Central Nervous System Multiparameter Optimization) sweet spot, making it a suitable probe for developing and refining in vitro and in vivo models of BBB permeability and CNS distribution .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-benzyl-N-butylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.